N-(3-ethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea
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Description
This compound is a urea derivative, which means it contains a functional group with the pattern (R1-N(-R2)-C=O-N(-R3)-R4), where R represents a hydrocarbon group or a hydrogen atom. Urea derivatives are found in a wide range of chemical and pharmaceutical products .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Urea derivatives can participate in a variety of reactions, including those involving their carbonyl group or any reactive groups present on the R substituents .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties can be predicted based on the compound’s structure and compared with experimental data for verification .Mechanism of Action
Safety and Hazards
The safety and hazards associated with a compound depend on its specific physical and chemical properties. These can include toxicity, flammability, and reactivity. Safety data sheets (SDS) provide information on the potential hazards of a compound, as well as recommendations for handling, storage, and disposal .
Properties
IUPAC Name |
1-(3-ethylphenyl)-3-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-3-15-5-4-6-17(13-15)22-20(25)21-16-8-10-18(11-9-16)26-19-12-7-14(2)23-24-19/h4-13H,3H2,1-2H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPNTBKDFNWPNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)OC3=NN=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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